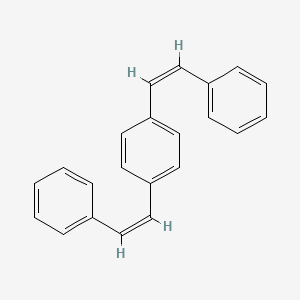

p-Di(cis-styryl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H18 |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

1,4-bis[(Z)-2-phenylethenyl]benzene |

InChI |

InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11-,14-12- |

InChI Key |

IJAAWBHHXIWAHM-XSYHWHKQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)/C=C\C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of P Di Cis Styryl Benzene and Its Derivatives

Established Synthetic Pathways to cis-Stilbenes

Several classical and modern synthetic reactions have been adapted to favor the formation of cis-alkenes. The choice of method often depends on the desired substituents and the required level of stereoselectivity.

The Wittig reaction, a cornerstone of alkene synthesis, is renowned for its ability to produce cis-(Z)-alkenes with high selectivity when using non-stabilized ylides. quora.comorganic-chemistry.org This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.com The stereochemical outcome is largely determined by the nature of the ylide and the reaction conditions.

The mechanism for cis-selectivity under salt-free conditions is understood to proceed through a concerted [2+2] cycloaddition, forming a puckered four-membered oxaphosphetane intermediate. masterorganicchemistry.compitt.edugilheanyresearchgroup.com Kinetic control favors the formation of the cis-oxaphosphetane, which then decomposes to yield the Z-alkene and triphenylphosphine (B44618) oxide. pitt.eduwikipedia.org

Key factors influencing high cis-stereoselectivity include:

Non-stabilized Ylides : Ylides lacking electron-withdrawing groups (e.g., where R is an alkyl or aryl group) are highly reactive and lead predominantly to (Z)-alkenes. organic-chemistry.orgwikipedia.org

Salt-Free Conditions : The presence of lithium salts can lead to equilibration of intermediates, reducing the cis-selectivity. Therefore, using bases like sodium amide (NaNH₂) or sodium hexamethyldisilazide (NaHMDS) is preferred over organolithium reagents like n-butyllithium (n-BuLi). masterorganicchemistry.comwikipedia.org

Solvent and Temperature : Polar aprotic solvents are typically used. Lower temperatures can sometimes enhance selectivity.

| Reagents | Conditions | Product | Selectivity (cis:trans) | Reference |

| Benzyltriphenylphosphonium chloride, Benzaldehyde | NaOH(aq)/CH₂Cl₂ two-phase system | Stilbene (B7821643) | ~2:1 | researchgate.net |

| Unstabilized ylides (R³=alkyl), Aldehydes | Salt-free conditions | (Z)-alkene | Moderate to high | wikipedia.org |

| Stabilized ylides (R³=ester, ketone), Aldehydes | Standard conditions | (E)-alkene | High | wikipedia.org |

The Mizoroki-Heck reaction is a powerful method for C-C bond formation, typically coupling an unsaturated halide with an alkene using a palladium catalyst. wikipedia.org While the standard Heck reaction usually yields the thermodynamically more stable trans-(E)-alkene, modifications to the protocol can influence stereocontrol. uliege.bemdpi.com

Achieving cis-selectivity in Heck reactions is less common and represents a significant challenge. However, certain conditions and substrate choices can favor the formation of the cis-isomer. For instance, the arylation of some electron-rich olefins, like methoxystyrene derivatives, has been reported to yield stilbenoid compounds with a preferential Z-configuration. uliege.be The regioselectivity and stereoselectivity of the Heck reaction are governed by complex factors including the ligand, solvent, base, and electronic properties of the substrates. uwindsor.cadiva-portal.org

In some cases, the reaction can be directed towards a specific isomer. For example, the Heck arylation of trans-stilbene (B89595) with 4-bromoanisole, using a catalytic system of Pd(OAc)₂ and P(o-tol)₃, produced 1,2-diphenyl-1-(4-methoxyphenyl)ethene with a significant amount of the Z-isomer (E:Z ratio of 83:17). researchgate.net While not a direct synthesis of a cis-stilbene (B147466) from simpler precursors, this demonstrates that stereochemical outcomes in Heck reactions can be manipulated. One-pot Wittig-Heck procedures have also been developed, where an olefin is generated in situ via a Wittig reaction and then immediately coupled with an aryl halide, though these typically aim for the trans product. rsc.org

Palladium-catalyzed direct arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it involves the activation of C-H bonds. organic-chemistry.orgsouleresearchgroup.org This method allows for the synthesis of stilbene derivatives by coupling styrenes with aryl halides or by the double arylation of ethylene (B1197577) substitutes. uliege.be

While highly efficient for creating substituted stilbenes, these reactions, much like the standard Heck reaction, predominantly yield the trans-isomer due to thermodynamic favorability. uliege.beresearchgate.net However, the versatility of direct arylation makes it a powerful tool for creating libraries of functionalized stilbene-like molecules. organic-chemistry.org The development of catalytic systems that can control stereoselectivity in direct arylation reactions remains an active area of research. For instance, domino reactions involving an initial amination followed by an intramolecular direct arylation have been used to synthesize various functionalized N-heterocycles, demonstrating the power of these sequential, one-pot procedures. organic-chemistry.org

Synthesis of Specific Isomeric Forms

The synthesis of molecules containing multiple stilbene units, such as p-di(styryl)benzene, requires methods that can be applied sequentially or in a double-reaction format to install both vinyl groups with the desired stereochemistry.

The synthesis of p-di(cis-styryl)benzene or its substituted analogs typically employs a double Wittig reaction. Starting with a 1,4-disubstituted benzene (B151609) core, such as terephthalaldehyde (B141574) (benzene-1,4-dicarbaldehyde), a twofold Wittig reaction with a non-stabilized ylide like benzylidene-triphenylphosphorane can generate the desired product.

A reported synthesis of trans,trans-distyrylbenzene via a Wittig reaction noted that the crude product contained considerable amounts of the cis,cis and cis,trans isomers, with the cis isomer being predominant before purification and isomerization. rsc.org This highlights the inherent cis-selectivity of the non-stabilized Wittig reaction, making it the primary route for accessing all-cis isomers. Similarly, the synthesis of 2,5-diphenyl-1,4-distyrylbenzene (B1201161) (DPDSB) with all-cis double bonds was achieved through a Wittig reaction. researchgate.net

The general approach involves:

Preparation of the Bis-Ylide or Bis-Aldehyde : The reaction can be performed by reacting a bis(phosphonium salt) derived from 1,4-bis(bromomethyl)benzene (B118104) with two equivalents of an aldehyde, or by reacting a dialdehyde (B1249045) like terephthalaldehyde with two equivalents of a phosphonium (B103445) ylide.

Double Wittig Reaction : Executing the reaction under salt-free, kinetically controlled conditions to favor the formation of the two cis double bonds.

Purification : Separation of the desired all-cis isomer from the cis,trans and all-trans byproducts, which often requires careful chromatography due to the similar properties of the isomers.

Photochemical isomerization is a powerful technique for converting the thermodynamically stable trans-stilbene into the less stable cis-isomer. msu.edunih.gov This process involves the irradiation of a solution of the trans-isomer with UV light, which excites the molecule from the ground state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can undergo rotation around the central C=C bond to a twisted geometry, which then decays back to the ground state as a mixture of both cis and trans isomers. msu.edu

After a certain period of irradiation, a photostationary state (PSS) is reached, which is a specific equilibrium ratio of the cis and trans isomers. researchgate.net The composition of the PSS depends on the excitation wavelength and the molar absorptivities of the two isomers at that wavelength.

To control and favor the formation of the cis-isomer, photosensitization is often employed. msu.edukyoto-u.ac.jp

Triplet Sensitizers : A sensitizer (B1316253) molecule with a high triplet energy (typically >60 kcal/mol) can transfer its energy to either the cis or trans-stilbene isomer, exciting it to its triplet state (T₁). msu.edu The decay from the triplet state often favors the formation of the cis-isomer. msu.edukyoto-u.ac.jp For example, using benzil (B1666583) as a sensitizer for stilbene isomerization can result in a photostationary state containing 93% cis-stilbene. rsc.org

Wavelength Selection : By choosing a wavelength where the cis-isomer has minimal absorption compared to the trans-isomer, the reverse cis-to-trans isomerization can be suppressed, shifting the PSS towards a higher concentration of the cis-isomer. beilstein-journals.org

This method is applicable to di(styryl)benzenes, where selective irradiation can isomerize one or both of the double bonds from trans to cis. acs.org The process is reversible, and irradiation at a different wavelength can often convert the cis-isomer back to the trans-isomer. beilstein-journals.orgacs.org

| Compound | Method | Conditions | Outcome | Reference |

| Stilbene | Direct Irradiation | UV Light | Photostationary state of cis/trans isomers | msu.edu |

| Stilbene | Photosensitization | Benzil, UV light | 93% cis-stilbene at PSS | rsc.org |

| Stilbene | Photosensitization | Pyrene, UV light | 91% cis-stilbene at PSS | rsc.org |

| Azobenzene (B91143) (analogue) | Irradiation | 320-380 nm light | Favors trans→cis isomerization | beilstein-journals.org |

| Azobenzene (analogue) | Irradiation | 400-450 nm light | Favors cis→trans photoreversion | beilstein-journals.org |

Advanced Synthetic Ligand Preparation Incorporating Styrylbenzene Moieties

The integration of styrylbenzene moieties into ligand architecture is a pivotal strategy in the development of advanced materials and organometallic complexes with tailored photophysical and electronic properties. These ligands serve as crucial components in photoswitches, molecular sensors, and emitters for organic light-emitting diodes (OLEDs). The synthesis of such ligands often involves sophisticated carbon-carbon bond-forming reactions and strategic functionalization to achieve the desired connectivity and geometry, including the specific preparation of cis isomers.

Advanced synthetic approaches are employed to create complex ligands where styrylbenzene units are covalently linked to coordinating groups like terpyridines or di(2-pyridyl)benzene. These methods allow for precise control over the ligand's electronic structure, which in turn governs the properties of the resulting metal complexes.

A notable class of these ligands involves the covalent attachment of styrylbenzene to terpyridine cores. The synthesis of homoleptic bis-terpyridine Ru(II) complexes, for example, begins with the preparation of the respective terpyridine ligand (tpy-pvp-X). These ligands are then reacted with a ruthenium source, such as RuCl₃·3H₂O, in a 2:1 ratio under refluxing conditions to yield the final complex. acs.org The styrylbenzene units in these complexes provide extensive electronic delocalization, significantly enhancing properties like luminescence lifetimes compared to the parent [Ru(tpy)₂]²⁺ complex. acs.orgnih.gov The incorporation of two styrylbenzene-terpyridine ligands can result in a lifetime enhancement of up to three orders of magnitude. nih.gov

Another advanced strategy involves the synthesis of N^C^N-coordinating pincer ligands, such as trans-5-(p-(N,N-diphenylamino)styryl)-1,3-di(2-pyridyl)benzene (HL²). The preparation of this ligand starts from 5-substituted m-dibromobenzene derivatives. rsc.orgresearchgate.net These proligands can then be used to form cyclometalated platinum(II) complexes. rsc.orgresearchgate.netresearchgate.net A key feature of these particular complexes is the facile trans to cis isomerization of the styryl double bond upon exposure to ambient light, providing a direct pathway to ligands incorporating the cis-styrylbenzene moiety. rsc.org

The choice of synthetic method is critical for creating the core styryl structure. Classical methods that have been adapted for advanced ligand synthesis include:

The Wittig Reaction : This reaction utilizes a triphenyl phosphonium ylide reacting with an aldehyde or ketone. wiley-vch.de

The Heck Reaction : A palladium-catalyzed cross-coupling of an alkene with an aryl halide, which is efficient for creating the vinylene bridge. wiley-vch.de

Condensation Reactions : Methods like the Perkin condensation can be applied to convert methyl groups on heterocyclic precursors into styryl units. mdpi.com For instance, (Z)-styrylbenzene derivatives, which are cis isomers, can be synthesized through the condensation of appropriately substituted benzaldehydes with compounds containing active methylene (B1212753) groups in the presence of a base like sodium methoxide. tandfonline.com

The photophysical properties of the resulting metal complexes are highly dependent on the ligand structure and the nature of the metal center. For instance, ruthenium(II)-terpyridine complexes with styrylbenzene units exhibit metal-to-ligand charge transfer (MLCT) and intraligand charge-transfer (ILCT) bands, which can be tuned by substituents on the styrylbenzene moiety. acs.org These complexes often display reversible trans-cis photoisomerization upon irradiation with UV and visible light, leading to significant changes in their absorption and emission spectra, effectively acting as photoswitches. acs.orgnih.govresearchgate.net

The research findings below highlight the properties of various advanced ligands and their metal complexes.

Table 1: Photophysical Properties of Ruthenium(II)-Terpyridine Complexes with Styrylbenzene Ligands in Acetonitrile

| Complex | Substituent (X) | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Lifetime (τ, ns) | Citation |

|---|---|---|---|---|---|

| 1 | H | 495 | 658 | 10.0 | acs.org |

| 2 | Me | 507 | 664 | 158.5 | acs.org |

| 3 | OMe | 501 | 660 | 10.0 | acs.org |

| 4 | NO₂ | 495 | 669 | 10.0 | acs.org |

Data derived from studies on homoleptic bis-terpyridine Ru(II) complexes. acs.org

Table 2: Properties of Platinum(II) Complex with a Styryl-di(2-pyridyl)benzene Ligand

| Complex | Proligand | Emission | Key Feature | Citation |

|---|---|---|---|---|

| PtL²Cl | trans-5-(p-(N,N-diphenylamino)styryl)-1,3-di(2-pyridyl)benzene (HL²) | Low quantum yield in solution | Readily isomerizes from trans to cis form in solution upon light exposure. | rsc.orgresearchgate.net |

This complex is a notable example where the ligand undergoes in-situ isomerization to the cis form. rsc.org

Molecular Structure, Isomerism, and Conformational Analysis

Conformational Preferences and Energy Landscapes of p-Di(cis-styryl)benzene

The flexibility of the bonds in this compound allows for various spatial arrangements, or conformations, each with a distinct energy level. The study of these conformational preferences and their associated energy landscapes is crucial for predicting the molecule's most stable forms.

Experimental techniques have been instrumental in confirming the cis-conformation of the styryl groups in this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, provides characteristic signals for cis and trans isomers. For styrylbenzene derivatives, the protons associated with the ethylenic double bond in a trans configuration typically show a coupling constant (J) of approximately 16 ppm, while the cis-olefinic hydrogens exhibit a smaller coupling constant of around 12 ppm. acs.org These distinct NMR signatures allow for the unambiguous identification of the cis geometry in the molecule.

Computational chemistry offers powerful tools to explore the conformational landscape of molecules like this compound. upenn.edu Quantum chemical calculations, such as those using density functional theory (DFT), can predict the existence and relative stability of different conformers. mdpi.com These calculations help in understanding the electronic distribution, dipole moments, and steric interactions that lead to variations in photophysical behavior. mdpi.com For similar molecules, it has been shown that different conformers can have small energy differences, suggesting that multiple conformations might coexist at ambient temperatures. ethz.ch The stability of a particular conformation is often a balance between minimizing steric hindrance and optimizing electronic interactions. upenn.edu

Stereoisomerism and Geometric Configuration Analysis

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. chemistryguru.com.sgsavemyexams.com For this compound, the primary form of stereoisomerism is geometric isomerism around the carbon-carbon double bonds.

Mixtures of cis and trans isomers of styrylbenzene derivatives can be effectively characterized using various analytical techniques. wikipedia.orgresearchgate.net High-performance liquid chromatography (HPLC) is a powerful tool for separating isomers, with the more polar cis isomers generally having longer retention times than the less polar trans isomers. nih.gov Spectroscopic methods, particularly NMR, are invaluable for identifying the specific isomers present in a mixture. rsc.org The distinct chemical shifts and coupling constants of the vinylic protons in cis and trans isomers provide a clear basis for their differentiation. rsc.org Additionally, UV-visible spectroscopy can be used, as the absorption bands of cis isomers are typically blue-shifted compared to their trans counterparts. rsc.org

| Isomer Type | Typical 1H NMR Coupling Constant (J) for Vinylic Protons | Relative Polarity |

| trans | ~16 Hz | Lower |

| cis | ~12 Hz | Higher |

This table summarizes the general characteristics used to differentiate between cis and trans isomers of styrylbenzene derivatives.

The introduction of substituent groups onto the aromatic rings of styrylbenzene derivatives can significantly influence the equilibrium ratio of cis and trans isomers. The electronic nature of the substituents plays a crucial role; electron-donating or electron-withdrawing groups can alter the electron density of the π-system, thereby affecting the relative stability of the isomers. mdpi.com For instance, in related systems, it has been observed that the presence of certain substituents can favor the formation of one isomer over the other during synthesis or photochemical isomerization. mdpi.com Steric effects also play a part, as bulky substituents can create steric hindrance that destabilizes one isomer more than the other, shifting the equilibrium. cdnsciencepub.com

| Substituent Property | General Influence on Isomeric Ratio |

| Electron-donating groups | May stabilize one isomer over the other through resonance effects. |

| Electron-withdrawing groups | Can alter the electronic distribution and impact isomeric stability. |

| Steric bulk | Tends to destabilize the more sterically hindered isomer. |

This table outlines the general influence of substituent properties on the isomeric ratios of styrylbenzene derivatives.

Intramolecular Interactions Governing cis-Conformation

The stability of the cis-conformation in this compound and related molecules is governed by a delicate balance of intramolecular interactions. rsc.orgcdnsciencepub.com While the trans isomer is often thermodynamically more stable due to reduced steric hindrance, specific intramolecular forces can favor the cis arrangement. mdpi.combiomedres.us These can include hydrogen-bond-like interactions between hydrogen atoms on the vinyl groups and atoms on the central or terminal aromatic rings. mdpi.com Such interactions, though weak, can collectively contribute to the stabilization of a more compressed, planar cis geometry. mdpi.com The presence and strength of these interactions can be influenced by the solvent environment and the nature of any substituents on the molecule. mdpi.com

Electronic Structure and Molecular Orbital Theory

HOMO-LUMO Energy Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, dictates the energy required for electronic excitation.

In conjugated systems like p-Di(cis-styryl)benzene, the HOMO and LUMO are typically π and π* orbitals, respectively. ulethbridge.ca The absorption of light promotes an electron from the HOMO to the LUMO. ulethbridge.ca For benzene (B151609), the parent structure, the HOMO-LUMO gap is quite large, making it unsuitable for many practical applications. researchgate.net However, the introduction of styryl substituents significantly modulates the frontier molecular orbitals, effectively narrowing the gap. researchgate.net

The p orbitals within the conjugated system of this compound align to create a set of π molecular orbitals. ulethbridge.ca The number of these π-MOs is equal to the number of p orbitals that combine. ulethbridge.ca In the case of benzene, its six p atomic orbitals combine to form six molecular orbitals. wikipedia.orgmasterorganicchemistry.com The six π electrons occupy the three lower-energy bonding orbitals, leaving the three higher-energy antibonding orbitals unoccupied. wikipedia.org This configuration results in significant thermodynamic and kinetic stability. wikipedia.org The styryl extensions in this compound further influence the energies of these molecular orbitals.

Theoretical calculations, such as those using Density Functional Theory (DFT), are instrumental in predicting the energies of the HOMO and LUMO. For instance, in a related donor-acceptor molecule, the calculated HOMO and LUMO energies were -4.92 eV and -1.43 eV, respectively, resulting in a band gap of 3.5 eV. acs.org While specific values for this compound require dedicated calculations, the trend of decreasing HOMO-LUMO gap with increased conjugation is a well-established principle. ulethbridge.ca

The interaction between the HOMO of a nucleophilic species and the LUMO of an electrophilic species is fundamental to chemical reactivity. masterorganicchemistry.com In the context of this compound, the HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energies of these orbitals are therefore critical in understanding its potential role in electronic devices and chemical reactions.

Impact of π-Conjugation Extent and Electronic Delocalization

In this compound, the π-systems of the central benzene ring and the two cis-styryl groups overlap, creating an extended network for electron delocalization. wikipedia.orglibretexts.org These delocalized π electrons are not confined to a single bond or atom but are shared across the group of atoms within the conjugated system. wikipedia.org The more extensive the conjugated system, the more stable the molecule due to increased resonance energy, which is the stabilizing effect of charge and electron delocalization. libretexts.org

The extent of π-conjugation directly affects the HOMO-LUMO energy gap. As conjugation increases, the energy gap decreases, meaning less energy is required for electronic excitation. ulethbridge.ca This is because the overlapping p-orbitals create a series of molecular orbitals that are more closely spaced in energy. ulethbridge.ca For example, studies on oligo(styryl)benzenes have shown that derivatives with more extensive π-conjugation exhibit a lower bandgap. nih.gov

The geometry of the molecule plays a crucial role in maintaining effective π-conjugation. For effective overlap of p-orbitals, a planar conformation is generally favored. Deviations from planarity can disrupt the conjugation and alter the electronic properties. acs.org While the cis configuration of the styryl groups in this compound introduces some steric hindrance that could lead to a more twisted structure compared to its trans counterpart, significant electronic communication can still be retained. acs.orgresearchgate.net

The delocalization of electrons across the conjugated framework is a key factor in the potential application of this compound in organic electronics. This delocalization facilitates charge transport, a fundamental process in semiconducting materials. aip.org

Analysis of Charge-Transfer States and Intramolecular Charge Transfer (ICT)

In molecules featuring electron-donating and electron-accepting moieties, an excited state can involve the transfer of an electron from the donor to the acceptor region, a phenomenon known as intramolecular charge transfer (ICT). ossila.com This process leads to a new electronic distribution and is significant in various physical processes, including fluorescence and energy transfer. ossila.com

While this compound itself is a symmetrical molecule without distinct, strong donor-acceptor groups, the concept of charge transfer is still relevant, particularly in understanding its excited state behavior and the properties of its derivatives. The introduction of substituents can create donor-π-acceptor (D-π-A) systems where the styrylbenzene framework acts as the π-bridge facilitating the charge transfer. nih.govbeilstein-journals.org

In such systems, photoexcitation can lead to a highly polar excited state with a large dipole moment compared to the ground state. beilstein-journals.org The efficiency of this ICT is influenced by the strength of the donor and acceptor groups, the electronic coupling between them, and the surrounding environment, such as solvent polarity. researchgate.net

The formation of an ICT state can be observed through solvatochromism, where the absorption or emission spectra of a compound shift with changes in solvent polarity. nih.govbeilstein-journals.org For instance, some donor-acceptor styrylbenzene derivatives exhibit fluorescence emission maxima that are highly dependent on solvent polarity, with large Stokes shifts observed in polar solvents. beilstein-journals.org This is often attributed to the stabilization of the polar ICT state in polar environments. mdpi.com

Two primary models for ICT states are the planar intramolecular charge transfer (PICT) and the twisted intramolecular charge transfer (TICT) states. ossila.comresearchgate.net In the TICT model, twisting around a single bond in the excited state can lead to a lower energy state where the π-systems of the donor and acceptor are decoupled. ossila.com This can result in red-shifted emission or non-radiative relaxation. ossila.com The weakening of fluorescence quantum yield with increasing solvent polarity can sometimes be attributed to TICT processes. researchgate.net

For this compound and its analogs, the central conjugated framework is crucial for mediating the electronic communication that enables charge transfer. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can provide insights into the nature of excited states and the extent of charge transfer character. nih.gov

Theoretical Prediction of Semiconducting Characteristics

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the potential of organic molecules like this compound to function as semiconductors. nih.gov These predictions are based on key parameters derived from the molecule's electronic structure, including reorganization energies and the nature of charge carriers. nih.govresearchgate.net

A systematic investigation of propeller-shaped oligo(styryl)benzenes has demonstrated that these compounds can exhibit semiconducting behavior. nih.gov By analyzing molecular structure changes and electronic properties related to ionization processes, researchers can gain a first approximation of their n-type or p-type character. nih.govresearchgate.net

The reorganization energy (λ) is a critical parameter for evaluating charge transport properties in organic materials. It represents the energy required for the geometrical relaxation of a molecule when it gains or loses an electron. A lower reorganization energy generally corresponds to a higher rate of charge transfer and, consequently, better charge mobility. researchgate.netunesp.br

The total reorganization energy has two components: an internal contribution from the geometry change of the single molecule and an external contribution from the polarization of the surrounding medium. The internal reorganization energy can be calculated for both hole (λh) and electron (λe) transport. researchgate.net

The equations for calculating hole and electron reorganization energies are as follows:

Hole Reorganization Energy (λh): λh = (E+ (M) - E+ (M+)) + (E(M+) - E(M))

Electron Reorganization Energy (λe): λe = (E- (M) - E- (M-)) + (E(M-) - E(M)) unesp.br

Where:

E(M) is the energy of the neutral molecule in its ground state geometry.

E+(M) is the energy of the cation at the neutral geometry.

E+(M+) is the energy of the cation in its optimized geometry.

E(M+) is the energy of the neutral molecule at the cationic geometry.

E-(M) is the energy of the anion at the neutral geometry.

E-(M-) is the energy of the anion in its optimized geometry.

E(M-) is the energy of the neutral molecule at the anionic geometry.

Studies on related compounds have shown that low reorganization energies are indicative of excellent charge transport properties. researchgate.net For some oligo(styryl)benzenes, electron reorganization energies comparable to common n-type semiconductors have been found, suggesting their potential in electronic devices. nih.govresearchgate.net

The semiconducting character of a material, whether it is n-type (electron-transporting) or p-type (hole-transporting), can be inferred from the relative values of its electron and hole reorganization energies.

If λe < λh , the material is more likely to be an n-type semiconductor , as electron transport is energetically more favorable.

If λh < λe , the material is more likely to be a p-type semiconductor , as hole transport is favored.

For example, a computational study on carbazole (B46965) derivatives found that for one oligomer, the hole reorganization energy (λ+) was lower than the electron reorganization energy (λ–), indicating a lower cost for hole transfer and thus a p-type character. unesp.br Conversely, some stilbene (B7821643) oligomers have shown potential as active layers in p-type organic field-effect transistors (OFETs). aip.org A study on 2,5-diphenyl-1,4-distyrylbenzenes with all-cis double bonds revealed a significantly superior hole transport capability. researchgate.net

The evaluation of n-type and p-type character is crucial for designing materials for specific applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where both types of materials are often required. unesp.bracs.org Theoretical predictions for this compound would involve calculating λh and λe and comparing their magnitudes to determine its likely charge transport preference.

Photophysical Phenomena and Excited State Dynamics

Fluorescence and Phosphorescence Studies

The emission properties of p-Di(cis-styryl)benzene are dictated by the competition between fluorescence, intersystem crossing to the triplet state, and rapid isomerization. Unlike their often highly fluorescent trans counterparts, cis-isomers of stilbene (B7821643) derivatives typically exhibit weaker fluorescence due to efficient non-radiative decay channels.

Steady-state fluorescence spectroscopy of this compound reveals a broad, often featureless emission band. The fluorescence lifetime of cis-stilbene (B147466) derivatives is generally very short, often in the picosecond or even femtosecond timescale. This rapid decay is a hallmark of the efficient deactivation pathways available to the excited cis-isomer. Time-resolved fluorescence studies are crucial for elucidating these fast dynamics, providing insights into the rates of competing processes such as isomerization and intersystem crossing. For instance, studies on related stilbene compounds have shown that the fluorescence decay of the cis-isomer can be monoexponential, indicating a dominant deactivation channel. nih.gov

The spectral properties of p-bis(O-methylstyryl)benzene (bis-MSB), a related compound, have been characterized for both one- and two-photon excitation, showing a single exponential intensity decay in various solvents. nih.gov This suggests that for some styrylbenzene derivatives, the excited state decay is dominated by a single process.

Table 1: Illustrative Fluorescence Lifetime Data for Stilbene Derivatives

| Compound | Solvent | Fluorescence Lifetime (ps) |

| cis-Stilbene | Hexane | 0.75 nih.gov |

| cis-Stilbene | Acetonitrile | 0.21 nih.gov |

The formation of the triplet state in this compound can occur via intersystem crossing (ISC) from the excited singlet state (S1). This process is a spin-forbidden transition but can be facilitated by factors such as the presence of heavy atoms or specific molecular geometries that enhance spin-orbit coupling. researchgate.net Once formed, the triplet state (T1) of stilbene derivatives is known to have a twisted geometry, which is an energy minimum on the triplet potential energy surface. researchgate.net

The decay of the triplet state can occur through phosphorescence (a spin-forbidden radiative transition to the ground state) or non-radiative decay, including isomerization back to the cis or trans ground state. The lifetime of the triplet state is typically much longer than the singlet state, on the order of nanoseconds to microseconds. researchgate.net The triplet state is a key intermediate in sensitized photoisomerization reactions, where a sensitizer (B1316253) molecule with a high triplet energy transfers its energy to the stilbene derivative. uci.edu

The mechanism for stilbene triplet decay involves a twisted triplet intermediate. researchgate.net The decay from this twisted triplet can populate both the cis and trans ground states.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. atto-tec.comkobv.de For cis-isomers of stilbene and its derivatives, the fluorescence quantum yield is generally very low. This is a direct consequence of the efficient photoisomerization and other non-radiative decay pathways that dominate the deactivation of the excited singlet state. nih.gov

Determining the absolute fluorescence quantum yield can be complex, and often a relative method is used, comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield. atto-tec.comalmerja.com The low fluorescence quantum yield of cis-stilbenoids is a defining characteristic of their photophysical behavior. For example, the cis-isomer of stilbene itself is effectively non-fluorescent at room temperature. acs.org

Table 2: Representative Fluorescence Quantum Yields of Stilbene Analogues

| Compound | Conditions | Fluorescence Quantum Yield (ΦF) |

| trans-Stilbene (B89595) | Room Temperature | ~0.05 |

| cis-Stilbene | Room Temperature | < 0.001 acs.org |

| 3-Styrylpyrene (trans) | Room Temperature | ~1.0 nih.gov |

| 3-Styrylpyrene (cis) | Room Temperature | Very low nih.gov |

This table provides comparative data for related compounds to highlight the typically low quantum yield of cis-isomers.

Photoisomerization Mechanisms

Photoisomerization is the light-induced conversion of one isomer to another. researchgate.net For this compound, the primary photoisomerization process is the conversion of the cis-isomers to their more stable trans-counterparts. This process can occur from both the excited singlet and triplet states.

Singlet Manifold: Upon direct photoexcitation, this compound is promoted to the first excited singlet state (S1). From the S1 state of the cis-isomer, the molecule can undergo rotation around the ethylenic double bond. This twisting motion leads to a "phantom" or perpendicular singlet state (¹p*), which is a key intermediate in the isomerization process. This twisted intermediate is believed to be close in energy to the ground state, facilitating efficient non-radiative decay back to either the cis or trans ground state. acs.org The cis to trans isomerization in the singlet state is often a very fast and efficient process, which is why the fluorescence quantum yields of cis-isomers are typically low. acs.org

Triplet Manifold: Photoisomerization can also occur via the triplet state. This can be initiated by direct excitation followed by intersystem crossing, or more commonly, through triplet sensitization. uci.edu In the triplet manifold, the cis-triplet (³c) can also twist to a more stable perpendicular triplet state (³p). This twisted triplet then decays to the ground state, yielding a mixture of cis and trans isomers. The ratio of cis to trans products from the triplet state decay can be different from that of the singlet state pathway. researchgate.net

The photoisomerization of this compound can proceed through two distinct pathways: adiabatic and diabatic.

Diabatic Pathway: This is the more common pathway for stilbene-like molecules. In a diabatic process, the excited molecule twists towards the perpendicular geometry on the excited state potential energy surface. At or near this perpendicular geometry, there is a conical intersection or a region of close proximity between the excited state and ground state potential energy surfaces. This allows for a "jump" or non-radiative transition from the excited state to the ground state. The molecule then relaxes on the ground state surface to either the cis or trans isomer. scilit.com

Adiabatic Pathway: In an adiabatic photoisomerization, the molecule remains on the excited state potential energy surface throughout the isomerization process. This means that the excited cis-isomer converts directly to the excited trans-isomer (¹c* → ¹t*). The excited trans-isomer can then be observed, for example, through its characteristic fluorescence, before it decays to the trans ground state. While less common, adiabatic pathways have been observed for some stilbene derivatives, particularly when the energy barrier to isomerization on the excited state surface is low. scilit.com The occurrence of an adiabatic pathway can be identified by the observation of the fluorescence of the product isomer upon excitation of the starting isomer.

Influence of Solvent Polarity on Photoisomerization Dynamics

The dynamics of cis-trans photoisomerization, a primary non-radiative decay pathway for styrylbenzenes, are profoundly influenced by the polarity of the surrounding solvent. This effect stems from the differential stabilization of the ground state and the excited state by the solvent molecules. For molecules that undergo a significant change in dipole moment upon excitation, polar solvents can stabilize the more polar excited state, thereby lowering the energy barrier for isomerization.

In stilbene and its derivatives, the photoisomerization process often involves a twisted intermediate state. Increasing solvent polarity can promote faster distortion along the torsional isomerization coordinate, leading to a shorter excited-state lifetime. This accelerated decay in polar solvents can, in turn, affect the quantum yields of competing processes like fluorescence and photocyclization. For instance, in some diarylethenes, the quantum yield of trans → cis photoisomerization decreases in more viscous or polar environments. For derivatives of 1,4-distyrylbenzene, photoexcitation is accompanied by trans-cis photoisomerization, and the molecule is less prone to this transformation than its 1,3-substituted counterpart due to a higher degree of conjugation. nih.gov

Studies on various styryl derivatives have demonstrated this principle. For example, in certain N-butyl-α-styrylpyridinium dyes, a reversal in solvatochromism is observed at specific solvent polarity values, indicating a complex interaction between the solute and solvent that alters the relative stability of the ground and excited states. nih.gov The extent to which polar protic solvents contribute to the solvation of the excited states in these dyes has been found to be 30-40% greater than the stabilization of their ground states by dipolar aprotic solvents. nih.gov This highlights how specific solvent interactions, beyond just dielectric constant, can dictate the energetic landscape of photoisomerization.

Energy Transfer Processes in Multi-Chromophoric Systems

In molecules containing multiple chromophores, such as dendrimers or dyads incorporating styrylbenzene units, excitation energy transfer (EET) can occur between different parts of the molecule. This process is fundamental to the function of light-harvesting systems, where energy absorbed by peripheral chromophores is funneled to a central core.

The efficiency and mechanism of EET depend on factors like the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the chromophores, and their relative orientation. Two primary mechanisms govern this process:

Förster Resonance Energy Transfer (FRET): A non-radiative, through-space dipole-dipole coupling mechanism that is effective over longer distances (typically 1-10 nm).

Dexter Energy Transfer: A short-range, electron exchange mechanism that requires orbital overlap between the donor and acceptor.

Research on amino-styrylbenzene (A-DSB) dendrimer systems has shown highly efficient energy transfer, approaching 100%, from the peripheral dendrons to the central core. uq.edu.auscispace.comresearchgate.net Ultrafast time-resolved fluorescence measurements confirm that this energy transfer is rapid. uq.edu.auscispace.comresearchgate.net The mechanism for energy transfer from the dendrons to the core is well-described by the Förster "hopping" dynamics, while strong interbranch interactions within the core suggest a crossover to exciton (B1674681) dynamics, where the excitation is delocalized over multiple chromophoric units. uq.edu.auresearchgate.net

Two-Photon Absorption (TPA) Properties and Cross-Sections

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state. This phenomenon is of great interest for applications such as 3D optical data storage, two-photon microscopy, and optical power limiting. korea.ac.kr The efficiency of this process is quantified by the TPA cross-section (δ), typically measured in Göppert-Mayer units (GM; 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). nih.gov

Derivatives of styrylbenzene are known to be effective TPA chromophores. Their TPA properties can be tuned by modifying their molecular structure. Key design strategies include:

Extending π-Conjugation: Increasing the length of the conjugated system generally leads to larger TPA cross-sections and a red-shift in the TPA maximum. korea.ac.krnih.gov

Introducing Donor/Acceptor Groups: Creating molecules with donor-π-acceptor (D-π-A), D-π-D, or octupolar (D-π-A)₃ arrangements enhances intramolecular charge transfer (ICT) upon excitation, which can significantly increase the TPA cross-section. korea.ac.kr

For 1,3,5-tricyano-2,4,6-tris(styryl)benzene derivatives, which have an octupolar structure, peak TPA cross-section values (δmax) were found to be in the range of 50–2620 GM. korea.ac.kr Research showed that δmax increases with greater electron-donating strength of the terminal groups and with increased conjugation length. korea.ac.kr Similarly, studies on distyrylbenzene-based fluorophores showed that δ values follow the order of ICT strength. korea.ac.kr However, the effect of solvent polarity on δ can be nonmonotonic, with the maximum cross-section observed in a solvent of intermediate polarity (THF) and the lowest in water. korea.ac.kr

| Compound Type | Substituents | Max TPA Wavelength (λmax) [nm] | Max TPA Cross-Section (δmax) [GM] | Solvent | Reference |

|---|---|---|---|---|---|

| 1,3,5-Tris(styryl)benzene | 1,3,5-Tricyano core, various donors | 780-1050 | 50 - 2620 | MeOH | korea.ac.kr |

| Distyrylbenzene (B1252955) | Dialkylamino donors | ~700 | ~1000 - 3000 | Toluene | korea.ac.kr |

| Distyrylbenzene | Dialkylamino donors | ~720 | ~1500 - 4000 | THF | korea.ac.kr |

| bis(1,4)-(4′-dihexylaminostyryl)benzene | - | 720 | ~1200 | Toluene | lanl.gov |

| BODIPY with distyryl groups | meso-COOMe | 800 | 81 | - | nih.gov |

Excited-State Quenching Phenomena

Fluorescence quenching is any process that decreases the fluorescence intensity of a given substance. uzh.ch For styrylbenzenes, quenching can occur through various mechanisms, including photoinduced electron transfer (PET), energy transfer, and exciplex formation. The efficiency of quenching depends on the properties of both the fluorophore and the quenching agent (quencher).

Dynamic quenching occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative deactivation. desy.de This process is often diffusion-controlled, and its efficiency can be described by the Stern-Volmer equation. desy.de Studies of 2,5-disubstituted p-divinylbenzene monomers revealed dynamic quenching by chloroform, where an exciplex (excited-state complex) forms between the excited monomer and the solvent, which then deactivates non-radiatively. desy.de

Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

Photoinduced electron transfer (PET) is another significant quenching mechanism. In this process, an electron is transferred from the excited fluorophore to an electron-accepting quencher, or from an electron-donating quencher to the fluorophore. Research on distyrylbenzenes with strong electron-donating groups showed effective fluorescence quenching by electron-withdrawing compounds like 2,4,5-trichlorophenol (B144370) and 2,4-dinitrofluorobenzene, a phenomenon attributed to PET. lookchem.com The same study also found that the fluorescence of an azacrown-substituted distyrylbenzene was selectively quenched by Ca²⁺ ions, suggesting potential applications in ion sensing. lookchem.com

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei. For p-Di(cis-styryl)benzene, both ¹H and ¹³C NMR are instrumental in confirming the cis configuration of the styryl groups.

Proton NMR (¹H NMR) spectroscopy is particularly powerful for differentiating between cis and trans isomers of alkenes due to the distinct coupling constants (J-values) between vinylic protons. libretexts.org In the case of this compound, the key diagnostic feature is the coupling constant between the two protons on the carbon-carbon double bond of the styryl groups.

For protons in a cis configuration, the typical coupling constant (³J) ranges from 6 to 12 Hz. openochem.org In contrast, trans protons exhibit a larger coupling constant, generally in the range of 12 to 18 Hz. openochem.org This difference arises from the dihedral angle between the C-H bonds, as described by the Karplus equation.

In the ¹H NMR spectrum of a related compound, cis-stilbene (B147466), the vinylic protons appear as a singlet around 6.56 ppm. stackexchange.com This is because the two protons are chemically equivalent in the symmetrical molecule. researchgate.net However, in this compound, the protons of the central benzene (B151609) ring and the terminal phenyl groups will also produce signals, typically in the aromatic region (around 7-8 ppm). The integration of these signals would correspond to the number of protons in each distinct chemical environment.

Table 1: Typical ¹H NMR Coupling Constants for Alkenes

| Configuration | Coupling Constant (J) Range (Hz) |

| cis | 6–12 openochem.org |

| trans | 12–18 openochem.org |

| Geminal | 0–3 libretexts.org |

This interactive table summarizes the typical coupling constant ranges for different alkene configurations.

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. pressbooks.pub For this compound, due to its symmetry, the number of signals will be less than the total number of carbon atoms.

In a para-disubstituted benzene ring, symmetry results in four distinct signals for the aromatic carbons. mnstate.edumnstate.edu The carbon atoms of the double bonds in alkenes typically resonate in the range of 100-150 ppm. pdx.edu The specific chemical shifts are influenced by the electronic environment, including the presence of aromatic rings. For instance, in cis-stilbene, the vinylic carbons appear in the aromatic region of the spectrum. chemicalbook.com

Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment. mnstate.edu In the case of this compound, DEPT spectra would confirm the presence of CH groups in the benzene rings and the double bonds, and the absence of CH₂ and CH₃ groups.

Table 2: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Type | Chemical Shift (ppm) |

| Alkyl (sp³) | 0-50 libretexts.org |

| C-O (sp³) | 50-90 pdx.edu |

| Alkene/Aromatic (sp²) | 100-150 pdx.edu |

| Carbonyl (C=O) | 170-220 libretexts.org |

This interactive table provides a general overview of ¹³C NMR chemical shift ranges for common carbon types.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. wikipedia.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. youtube.com For conjugated systems like this compound, the most significant electronic transitions are typically π → π* transitions. libretexts.org

The extended π-conjugation in this compound, involving the two phenyl rings and the central benzene ring connected by double bonds, results in absorption at longer wavelengths (lower energy) compared to non-conjugated systems. shimadzu.com The cis configuration, however, introduces steric hindrance between the phenyl rings, causing them to be twisted out of planarity. This deviation from planarity disrupts the π-orbital overlap, leading to a blue shift (shift to shorter wavelength) and a decrease in the molar absorptivity (intensity of absorption) compared to the corresponding trans isomer. rsc.org

For example, cis-stilbene exhibits its main absorption band at a shorter wavelength (around 280 nm) with lower intensity compared to trans-stilbene (B89595) (around 300-320 nm). researchgate.netresearchgate.net A similar trend would be expected for this compound. The UV-Vis spectrum of this compound would likely show a primary absorption band characteristic of the π → π* transition of the conjugated system, with its position and intensity being indicative of the cis geometry.

Vibrational Spectroscopy: Raman and Infrared (IR) Analysis

For this compound, key vibrational modes include the C=C stretching of the double bonds and the aromatic rings, as well as C-H bending vibrations. The C=C stretching vibration in stilbene (B7821643) derivatives typically appears in the region of 1570-1650 cm⁻¹. researchgate.net

The substitution pattern on the central benzene ring can be identified by characteristic out-of-plane C-H bending vibrations in the IR spectrum. For a para-substituted benzene ring, a strong absorption band is typically observed in the 810-840 cm⁻¹ region. spectroscopyonline.com

Resonance Raman spectroscopy can be a particularly powerful tool for studying the excited state dynamics of cis-stilbene derivatives. aip.org Intense Raman lines corresponding to out-of-plane normal modes can provide insights into the torsional dynamics around the central double bond upon electronic excitation. aip.org

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. wikipedia.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation of the molecular ion can occur through various pathways, including cleavage of the bonds in the styryl side chains. libretexts.org Common fragmentation patterns for aromatic compounds involve the loss of small, stable molecules or radicals. The fragmentation pattern can serve as a "fingerprint" for the compound, aiding in its identification. chemguide.co.uk

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. youtube.com It offers a favorable balance between computational cost and accuracy for predicting ground-state properties. science.gov

Geometry optimization using DFT methods is crucial for determining the most stable three-dimensional structure of a molecule. For p-Di(cis-styryl)benzene, this involves calculating the total electronic energy for various atomic arrangements to find the one with the minimum energy. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for flexible molecules like distyrylbenzenes (DSBs). The rotation around single bonds, such as the bond connecting the styryl groups to the central benzene (B151609) ring, can lead to different conformers or rotamers. researchgate.net Computational studies on related stilbene (B7821643) and azobenzene (B91143) isomers have shown that trans isomers are generally more stable (lower in energy) than their cis counterparts due to reduced steric hindrance. researchgate.net For this compound, steric strain between the phenyl rings of the styryl groups likely results in a non-planar conformation, where the rings are twisted out of the plane of the central benzene ring to minimize repulsion. DFT calculations, often incorporating dispersion corrections, can quantify the energy differences between various conformers and identify the most probable structures at thermal equilibrium. nih.govchemrxiv.org

Studies on derivatives of 1,3-distyrylbenzene have shown that different isomers and conformers can be identified and their relative energies calculated using DFT with functionals like B3LYP. nih.gov This type of analysis for this compound would reveal the preferred spatial arrangement and the energetic barriers to rotation between different conformations.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. schrodinger.comnih.gov A smaller gap generally implies that the molecule is more polarizable and reactive. nih.gov

Analysis of the charge distribution, often visualized using Molecular Electrostatic Potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Table 1: Representative Calculated HOMO-LUMO Gaps for Related Molecules

| Molecule | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Benzene | DFT-GGA | - | - | ~5.04 |

| cis-Stilbene (B147466) | DFT | - | - | 3.80 |

Note: Data is sourced from computational studies on related molecules to provide context. researchgate.netresearchgate.net The exact values depend heavily on the chosen functional and basis set.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension for studying electronically excited states. acs.orgrsc.orgrsc.org It allows for the calculation of properties related to how a molecule interacts with light, making it invaluable for photochemistry. iastate.edu

TD-DFT can accurately predict the vertical excitation energies, which correspond to the maxima in a molecule's UV-visible absorption spectrum. rsc.org The theory also calculates the oscillator strength for each electronic transition, which relates to the intensity of the corresponding absorption band.

For π-conjugated molecules like distyrylbenzenes, the most intense absorption band typically corresponds to the HOMO→LUMO transition (S₀→S₁). aip.org Computational studies on the trans isomer of 1,4-distyrylbenzene (p-DSB) using TD-DFT with the BHandHLYP functional predict a vertical excitation energy of 3.65 eV. aip.org This corresponds to the strong absorption observed experimentally around 3.52 eV. aip.org For the cis isomer, steric hindrance causes a twisting of the molecule, which disrupts the π-conjugation. This generally leads to a blue-shift (shift to shorter wavelength) and a decrease in the intensity of the main absorption band compared to the planar trans isomer. researchgate.net

TD-DFT can also be used to model fluorescence by optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition back to the ground state (S₁→S₀). The difference between the absorption and emission maxima is the Stokes shift.

Table 2: Calculated Vertical Excitation Energies for Distyrylbenzene (B1252955) (DSB)

| Molecule/Isomer | Computational Method | Calculated Excitation Energy (eV) | Experimental Absorption Max (eV) | Transition Character |

|---|---|---|---|---|

| 1,4-Distyrylbenzene (trans) | TD-DFT (BHandHLYP) | 3.65 | 3.52 | S₀(1Ag) → S₁(1Bu) |

| 1,4-Distyrylbenzene (trans) | CASPT2 | 3.57 | 3.52 | S₀(1Ag) → S₁(1Bu) |

Note: Data is for the more commonly studied trans-isomer of p-distyrylbenzene. aip.org

Beyond predicting spectra, TD-DFT provides detailed information about the nature of each excited state. semanticscholar.org It describes which molecular orbitals are involved in a given electronic transition. For this compound, the primary S₀→S₁ transition is expected to be dominated by the promotion of an electron from the HOMO to the LUMO, characterizing it as a π→π* transition.

Analysis of the potential energy surfaces of excited states is crucial for understanding photochemical reactions like cis-trans isomerization. chemrxiv.org Studies on stilbene, a closely related molecule, have used TD-DFT to map the energy changes as the central double bond twists in the excited state. iastate.eduresearchgate.net These calculations show how the molecule relaxes from the initial Franck-Condon region to a twisted intermediate, which then decays back to the ground state as either the cis or trans isomer. A similar mechanism, involving rotation around the styryl double bonds, would govern the photoisomerization of this compound.

Quantum Mechanical (QM) and Hybrid QM/Continuum Calculations

To accurately model chemical processes in solution, it is often necessary to account for the effects of the solvent. Hybrid QM/Continuum models provide an efficient way to do this. In this approach, the solute molecule (this compound) is treated with a high-level quantum mechanical method like DFT or TD-DFT, while the solvent is represented as a continuous medium with a specific dielectric constant. researchtrends.net

The Polarizable Continuum Model (PCM) is one of the most popular methods in this category. By placing the QM solute in a cavity within the dielectric continuum, PCM accounts for the bulk electrostatic interactions between the solute and solvent. This can significantly affect the calculated properties, including the relative energies of conformers, electronic transition energies (leading to solvatochromic shifts in spectra), and the barriers for chemical reactions. For molecules where specific solute-solvent interactions like hydrogen bonding are critical, a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, which treats the first solvation shell explicitly, may be required. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules by simulating the atomic motions over time. sciencepg.com For a molecule such as this compound, with multiple rotatable bonds, MD simulations can provide detailed insights into the accessible conformations and the transitions between them. By solving Newton's equations of motion for the atoms in the system, MD simulations generate a trajectory that describes how the positions and velocities of the atoms evolve. sciencepg.com

To efficiently sample the vast conformational space, enhanced sampling techniques such as replica-exchange molecular dynamics (REMD) can be employed. scholaris.ca In REMD, multiple simulations of the system are run in parallel at different temperatures, with exchanges between the replicas at regular intervals. This allows the system to overcome high energy barriers more easily and explore a wider range of conformations. The resulting ensemble of structures can then be analyzed to identify the most populated conformational states and to construct a free energy landscape. nih.gov

The analysis of MD trajectories often involves clustering algorithms to group similar structures together, thereby identifying the most stable or representative conformations. nih.gov From these clusters, key geometric parameters such as the dihedral angles between the phenyl rings and the vinyl groups can be determined. This information is vital for understanding how the molecular structure influences its properties.

Table 1: Hypothetical Conformational Analysis of this compound from a Molecular Dynamics Simulation This table is illustrative and represents the type of data that could be obtained from an MD simulation.

| Conformer | Population (%) | Relative Energy (kcal/mol) | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) |

|---|---|---|---|---|

| Conformer A | 45 | 0.00 | 35 | -35 |

| Conformer B | 30 | 0.85 | 40 | 140 |

| Conformer C | 15 | 1.50 | -40 | -140 |

| Conformer D | 10 | 2.10 | 145 | -145 |

Computational Modeling of Photoisomerization Mechanisms

The photoisomerization of styryl derivatives, such as stilbene, is a well-studied photochemical reaction that serves as a model for understanding light-induced molecular transformations. nih.govacs.org Computational modeling plays a crucial role in elucidating the complex mechanisms of these reactions, which often involve transitions between different electronic states. For this compound, computational methods can be used to map out the potential energy surfaces of the ground and excited states to understand the pathway of cis-to-trans isomerization upon photoexcitation.

A key feature of photoisomerization is the involvement of conical intersections, which are points where two electronic states have the same energy and are strongly coupled. These intersections provide a pathway for the molecule to efficiently transition from an excited electronic state back to the ground state. nih.gov Theoretical methods such as spin-flip density functional theory (SFDFT) and multiconfigurational second-order perturbation theory (XMCQDPT2) have been successfully applied to locate and characterize conical intersections in molecules like stilbene. nih.govacs.org

The computational modeling of the photoisomerization of this compound would involve several steps. First, the molecule would be electronically excited, and its dynamics on the excited-state potential energy surface would be simulated. This would reveal the initial structural changes that occur upon absorption of light. The simulation would then be used to identify the reaction coordinate for isomerization, which is typically the torsion around the carbon-carbon double bond. By mapping the energy of the molecule as a function of this torsional angle and other relevant degrees of freedom, a two-dimensional potential energy surface can be constructed. nih.gov This surface would show the energy barriers for isomerization and the location of the conical intersection that facilitates the decay back to the ground state.

These computational studies can provide valuable insights into the quantum yields and the selectivity of the photoisomerization process. For instance, they can help to explain why in some cases, both styryl groups isomerize, while in others, only one does. The mechanism of photoisomerization can also be influenced by the environment, and computational models can incorporate solvent effects to provide a more realistic description of the reaction.

Table 2: Hypothetical Calculated Parameters for the Photoisomerization Pathway of a Styryl Unit in this compound This table is illustrative and represents the type of data that could be obtained from quantum chemical calculations.

| Parameter | Value | Description |

|---|---|---|

| Excitation Energy (S0 → S1) | 3.5 eV | Energy required to excite the molecule to the first singlet excited state. |

| Excited State Lifetime | ~1 ps | The average time the molecule remains in the excited state before relaxing. |

| Transition State Geometry (Torsional Angle) | ~90° | The geometry at the energy maximum on the excited state pathway. |

| Conical Intersection Geometry (Torsional Angle) | ~95° | The geometry where the excited and ground state potential energy surfaces intersect. |

| Ground State Barrier (trans → cis) | ~42 kcal/mol | The thermal energy barrier for isomerization in the ground state. |

Derivatives, Functionalization, and Structure Property Relationships

Influence of Peripheral Substituents on Electronic and Optical Properties

The introduction of substituents onto the peripheral phenyl rings of the p-DSB framework is a powerful method for modulating its electronic and optical characteristics. These modifications can induce significant shifts in absorption and emission spectra, as well as alter fluorescence quantum yields.

The electronic nature of the substituents plays a critical role in determining the photophysical behavior of p-DSB derivatives. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert opposing effects on the electron density of the conjugated π-system, thereby influencing the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Generally, the introduction of EDGs, such as alkoxy (-OR) or amino (-NR₂) groups, leads to a destabilization of the HOMO and a smaller HOMO-LUMO energy gap. This results in a red-shift (bathochromic shift) in both the absorption and fluorescence spectra. youtube.com Conversely, the incorporation of EWGs, such as cyano (-CN) or nitro (-NO₂) groups, stabilizes the HOMO and widens the energy gap, causing a blue-shift (hypsochromic shift) in the spectra. youtube.com

The impact of these substituents on fluorescence quantum yield is also significant. EDGs often enhance the fluorescence quantum yield. In contrast, EWGs tend to decrease the quantum yield. For instance, the introduction of a cyano group into a p-DSB derivative can lead to a decrease in the fluorescence quantum yield, potentially by promoting non-radiative decay pathways. ksu.edu.saresearchgate.net Similarly, the presence of a bromine atom, a halogen, can significantly quench fluorescence due to the heavy-atom effect, which facilitates intersystem crossing to the triplet state. ksu.edu.saresearchgate.net

| Substituent Type | Effect on Absorption/Emission | Effect on Fluorescence Quantum Yield | Example Groups |

|---|---|---|---|

| Electron-Donating | Red-shift | Increase | -OCH₃, -N(CH₃)₂ |

| Electron-Withdrawing | Blue-shift | Decrease | -CN, -NO₂ |

| Halogen | Minimal Shift | Significant Decrease (Heavy-atom effect) | -Br |

Replacing the peripheral phenyl rings with heterocyclic aromatic rings such as thiophene, furan, or pyridine (B92270) introduces further avenues for tuning the properties of p-DSB analogues. These heterocycles possess distinct electronic characteristics compared to benzene (B151609), arising from the presence of heteroatoms (S, O, N) and their participation in the π-conjugated system.

The specific impact on photophysical properties depends on the nature of the heterocycle and its position of attachment. For example, the substitution can alter the planarity of the molecule, affecting the extent of π-conjugation and, consequently, the absorption and emission wavelengths.

Effect of Branching and Molecular Architecture

By attaching sterically demanding groups like tert-butyl, the close packing of molecules can be disrupted, thereby preserving the intrinsic emissive properties of the individual fluorophores in the solid state. This approach can lead to aggregation-induced enhanced emission in some cases.

The introduction of branched alkyl chains can also have a profound impact on the material's morphology and charge transport properties, which are crucial for applications in electronic devices. The delicate balance between preventing intermolecular quenching and maintaining efficient charge transport is a key consideration in the design of new p-DSB derivatives.

Metal Complexation and its Impact on Photophysical Behavior

The styrylpyridine analogue of p-DSB, where one or both peripheral phenyl rings are replaced by pyridine, can act as a ligand for metal ions. The coordination of a metal center to the nitrogen atom of the pyridine ring can dramatically alter the photophysical properties of the molecule.

Upon complexation, new electronic transitions can emerge, such as metal-to-ligand charge transfer (MLCT) states. These new excited states can influence the deactivation pathways of the molecule, potentially leading to changes in fluorescence, phosphorescence, and photosensitization capabilities. For example, the binding of certain metal ions can either enhance or quench the fluorescence of a ligand. pharmaguideline.com The nature of the metal ion, its oxidation state, and the coordination geometry all play a crucial role in determining the resulting photophysical behavior. The trans-cis photoisomerization of styrylpyridine ligands can also be influenced by coordination to a metal center, with MLCT states playing a key role in the isomerization mechanism.

Tuning Fluorescence and Non-Linear Optical Properties through Chemical Modification

The chemical modification of the p-DSB scaffold is a versatile tool for fine-tuning its fluorescence and non-linear optical (NLO) properties. As discussed, the strategic placement of electron-donating and electron-withdrawing groups can systematically shift the emission color across the visible spectrum. youtube.com This push-pull electronic effect can also be harnessed to enhance NLO properties, such as two-photon absorption, which is valuable for applications in bioimaging and photodynamic therapy.

The fluorescence quantum yield can be modulated by introducing substituents that either promote or suppress non-radiative decay channels. ksu.edu.saresearchgate.net For instance, rigidifying the molecular structure can limit vibrational relaxation pathways and enhance fluorescence. The introduction of heavy atoms, as mentioned, can promote intersystem crossing and favor phosphorescence over fluorescence. ksu.edu.saresearchgate.net

Advanced Materials Applications

Applications in Organic Light-Emitting Diodes (OLEDs)

While the broader class of distyrylbenzene (B1252955) (DSB) derivatives are recognized as promising materials for OLEDs, research and application data are overwhelmingly centered on the trans,trans isomer due to its high fluorescence quantum yields. researchgate.netresearchgate.net Specific investigations into the electroluminescent properties of pure p-Di(cis-styryl)benzene are not prominent in the literature.

Derivatives of 1,4-distyrylbenzene are frequently synthesized and evaluated as blue light emitters in OLEDs. researchgate.netresearchgate.net These studies, however, focus on achieving stable, efficient blue emission, a goal for which the highly fluorescent and structurally planar trans isomers are far more suitable candidates. The non-planar nature of the cis isomer would likely lead to lower electroluminescence efficiency and color purity, making it a less attractive target for research in this area.

There is no significant evidence in the reviewed literature to suggest that this compound is utilized as a primary near-infrared (NIR) emitter. The energy gap of the parent distyrylbenzene chromophore corresponds to emission in the visible (typically blue) part of the spectrum. rsc.org Achieving NIR emission generally requires significant extension of the π-conjugated system or the incorporation of specific donor-acceptor structures, modifications that are documented for other molecular systems but not for the simple this compound isomer. nih.gov

Nonlinear Optical (NLO) Materials

The field of nonlinear optics leverages molecules with large hyperpolarizabilities, a property that is strongly dependent on molecular symmetry and extended π-electron systems. While many styrylbenzene derivatives have been investigated for NLO applications, these are typically complex, multi-branched, or push-pull systems designed to maximize the NLO response. nih.govrsc.orgfrontiersin.org

Specific, experimentally determined hyperpolarizability coefficients for this compound are not available in the surveyed literature. Theoretical and experimental work in this area tends to focus on derivatives with strong electron-donating and electron-withdrawing groups that induce a large dipole moment and enhance NLO properties. frontiersin.org The cis geometry would disrupt the charge transfer and conjugation pathways that are crucial for high hyperpolarizability.

Two-photon absorption (TPA) is a third-order nonlinear optical process with applications in 3D microfabrication, bio-imaging, and optical power limiting. korea.ac.krlanl.govnih.gov Molecules with large TPA cross-sections are often centrosymmetric with extended conjugation. lanl.gov While various trans-styrylbenzene derivatives and more complex octupolar structures have shown significant TPA activity, there is a lack of specific TPA cross-section data for this compound. korea.ac.krnih.gov Its distorted structure would likely result in a much lower TPA cross-section compared to its planar trans counterpart.

Fluorescent Probes and Sensors (general concept)

The design of fluorescent probes and sensors often relies on a fluorophore whose emission properties change in response to a specific analyte or environmental condition. Derivatives of 1,4-bis(styryl)benzene have been functionalized to act as fluorescent sensors for detecting species such as mercury(II) ions or for staining biological structures like amyloid plaques. mdpi.comnih.gov These applications utilize the strong fluorescence of the distyrylbenzene core, a characteristic that is maximized in the trans configuration. The inherently weaker fluorescence and greater instability of the this compound isomer make it a less practical platform for the development of sensitive and robust fluorescent probes. nih.gov

Supramolecular Chemistry and Self Assembly

Formation of Supramolecular Assemblies and Networks

The non-planar, twisted conformation of molecules containing cis-vinylene linkages, such as derivatives of p-Di(cis-styryl)benzene, significantly influences their aggregation behavior. Unlike the often planar and extended structures formed by trans-isomers, the cis-isomers tend to form more discrete or sterically hindered assemblies. Research on analogous compounds, such as 2,5-Diphenyl-1,4-distyrylbenzene (B1201161) with all-cis double bonds (cis-DPDSB), reveals that these molecules can form stable crystalline structures. acs.orgacs.org

In the solid state, the aggregation of cis-isomers is heavily governed by the need to accommodate the bulky phenyl and styryl groups, leading to unique packing motifs. The crystal lattice packing in these systems can effectively limit the typical photochemical reactions of the cis-isomer, such as isomerization back to the trans-form or photocyclization. acs.orgacs.org This demonstrates the formation of a stable, ordered supramolecular assembly from a sterically demanding cis-configured molecule.